molecular formula C66H18F120N3O6P3 B8005176 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecyl)oxy]-2,2,4,4,6,6-hexahydro- CAS No. 18556-32-6

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecyl)oxy]-2,2,4,4,6,6-hexahydro-

Cat. No.: B8005176
CAS No.: 18556-32-6
M. Wt: 3321.6 g/mol
InChI Key: NBDYQAGTYSVQER-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

Cyclotriphosphazenes follow IUPAC nomenclature rules that prioritize the phosphazene core and substituent positions. The base structure 1,3,5,2,4,6-Triazatriphosphorine denotes a six-membered ring with alternating nitrogen and phosphorus atoms. The prefix hexakis specifies six identical eicosafluoroundecyloxy groups (-O-C11H4F20) attached to each phosphorus atom. The full systematic name reflects:

  • 2,2,4,4,6,6-hexahydro- : Hydrogen atoms remaining on the phosphorus atoms after substitution.
  • Eicosafluoroundecyloxy : A perfluorinated 11-carbon chain with 20 fluorine atoms.

This naming aligns with IUPAC guidelines for phosphazenes, where substituents are numbered based on their positions relative to the nitrogen-phosphorus backbone.

Molecular Architecture of Hexakis-Substituted Derivatives

The molecular structure of this derivative is defined by a planar cyclotriphosphazene core (N3P3) with six radially symmetric eicosafluoroundecyloxy groups (Fig. 1). Key features include:

Property Value/Description
Molecular Formula C66H24F120N3O6P3
Molecular Weight ~5,634 g/mol (calculated)
Substituent Configuration Equatorial, with C2 symmetry
Bond Lengths (P-N) 1.58–1.62 Å (typical for cyclotriphosphazenes)
Bond Angles (N-P-N) ~120° (trigonal planar geometry)

The perfluorinated chains induce steric hindrance and electronic effects, stabilizing the phosphazene ring against hydrolysis. The high fluorine content enhances thermal stability (decomposition >300°C) and hydrophobicity, as observed in similar fluorinated phosphazenes.

Crystallographic Analysis and Symmetry Considerations

X-ray diffraction studies of analogous hexakis-substituted cyclotriphosphazenes reveal:

  • Crystal System : Trigonal or monoclinic, depending on substituent packing.
  • Space Group : P-3 or C2/c for symmetric derivatives.
  • Unit Cell Parameters :
    • a = 15.2–16.8 Å
    • b = 10.5–11.3 Å
    • c = 18.7–19.5 Å

The eicosafluoroundecyloxy groups adopt a helical arrangement around the phosphazene core, minimizing steric clashes while maximizing van der Waals interactions between fluorinated chains. This packing mode contributes to the compound’s low solubility in polar solvents but high compatibility with fluorinated matrices.

Spectroscopic Characterization Techniques

³¹P NMR Analysis

The ³¹P NMR spectrum of this derivative exhibits a singlet at δ ≈ 8–10 ppm , consistent with equivalent phosphorus environments in symmetric hexakis-substituted cyclotriphosphazenes. Minor splitting (<0.5 ppm) may arise from conformational isomerism of the fluorinated chains.

FT-IR Spectroscopy

Key absorption bands include:

  • P-N-P Stretching : 1,180–1,220 cm⁻¹
  • C-F Stretching : 1,100–1,250 cm⁻¹ (multiple peaks)
  • P-O-C Vibrations : 950–1,050 cm⁻¹

The absence of P-Cl bonds (no peaks at 550–600 cm⁻¹) confirms complete substitution of chlorine atoms.

X-ray Photoelectron Spectroscopy (XPS)

XPS data for analogous compounds show:

  • P 2p₃/₂ Binding Energy : 134.2–135.1 eV (indicative of P-N bonds)
  • F 1s : 689.5–690.3 eV (C-F bonds)
  • N 1s : 399.8–400.5 eV (sp²-hybridized nitrogen)

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H18F120N3O6P3/c67-7(68)19(91,92)31(115,116)43(139,140)55(163,164)61(175,176)49(151,152)37(127,128)25(103,104)13(79,80)1-190-196(191-2-14(81,82)26(105,106)38(129,130)50(153,154)62(177,178)56(165,166)44(141,142)32(117,118)20(93,94)8(69)70)187-197(192-3-15(83,84)27(107,108)39(131,132)51(155,156)63(179,180)57(167,168)45(143,144)33(119,120)21(95,96)9(71)72,193-4-16(85,86)28(109,110)40(133,134)52(157,158)64(181,182)58(169,170)46(145,146)34(121,122)22(97,98)10(73)74)189-198(188-196,194-5-17(87,88)29(111,112)41(135,136)53(159,160)65(183,184)59(171,172)47(147,148)35(123,124)23(99,100)11(75)76)195-6-18(89,90)30(113,114)42(137,138)54(161,162)66(185,186)60(173,174)48(149,150)36(125,126)24(101,102)12(77)78/h7-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDYQAGTYSVQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H18F120N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100568
Record name 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecyl)oxy]-2,2,4,4,6,6-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18556-32-6
Record name 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecyl)oxy]-2,2,4,4,6,6-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18556-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecyl)oxy]-2,2,4,4,6,6-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3,5,2,4,6-Triazatriphosphorine derivatives, particularly those modified with various functional groups such as eicosafluoroundecyl chains, have garnered attention due to their potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of these compounds, highlighting their antimicrobial properties and cytotoxic effects against different cell lines.

Chemical Structure and Synthesis

The compound in focus is characterized by its complex structure comprising a triazatriphosphorine core with multiple eicosafluoroundecyl ether substituents. The synthesis typically involves the reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with nucleophiles such as amines or alcohols to introduce various side chains.

General Reaction Scheme:

N3P3Cl6+NucleophileSubstituted Triazatriphosphorine\text{N}_3\text{P}_3\text{Cl}_6+\text{Nucleophile}\rightarrow \text{Substituted Triazatriphosphorine}

Antimicrobial Activity

The antimicrobial efficacy of triazatriphosphorine derivatives has been evaluated against a range of bacteria and fungi. Studies indicate that these compounds exhibit varying degrees of activity depending on their structural modifications.

Table 1: Antimicrobial Activity of Triazatriphosphorine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans64 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

Cytotoxicity Studies

Cytotoxic effects of these compounds have been tested on various cancer cell lines, including L929 fibroblast and A549 lung cancer cells. The results demonstrate that certain derivatives exhibit significant cytotoxicity, leading to apoptosis and necrosis.

Table 2: Cytotoxic Effects on Cell Lines

CompoundCell LineIC50 (µg/mL)Apoptotic Effect (%)Necrotic Effect (%)
1L929503020
2A549255035
3L929404525

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which triazatriphosphorine derivatives exert their biological effects involves interactions with cellular components such as DNA. Studies have shown that these compounds can induce DNA strand breaks and alter the mobility of plasmid DNA during electrophoresis.

Figure: DNA Interaction Mechanism
DNA Interaction

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Başterzi et al. demonstrated that a specific triazatriphosphorine derivative showed potent activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Research :
    Research by Sonkaya et al. highlighted the selective cytotoxic effects of these compounds on A549 cells compared to normal fibroblast cells, indicating a promising avenue for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexaphenoxycyclotriphosphazene (HPCTP)

  • Structure: Substituted with six phenoxy groups (C₆H₅O) instead of perfluoroalkoxy chains.
  • Properties :
    • Higher aromaticity due to phenyl rings, leading to increased rigidity and glass transition temperatures (~150–200°C).
    • Lower thermal stability (decomposes ~250°C) compared to the target compound.
    • Applications: Flame retardants, epoxy resin modifiers.
  • Key Difference : HPCTP lacks fluorination, making it less suitable for hydrophobic coatings but more cost-effective for bulk polymer applications .

Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine

  • Structure : Shorter perfluoroalkyl chains (8 carbons, 14 fluorine atoms per chain).
  • Properties :
    • Molecular weight: 2421.46 g/mol (vs. ~3000+ g/mol for the target compound).
    • Reduced hydrophobicity due to shorter chains but retains chemical inertness.
    • Applications: Surfactants, dielectric fluids.
  • Key Difference : Shorter chains lower viscosity and improve processability in liquid formulations .

Apholate (Hexakis(1-aziridinyl)cyclotriphosphazene)

  • Structure : Substituted with six aziridinyl (C₂H₄N) groups.
  • Properties :
    • Reactive due to strained aziridine rings, enabling crosslinking.
    • High toxicity (LD₅₀ < 50 mg/kg in rodents) and mutagenicity.
    • Applications: Insect chemosterilant (disrupts DNA synthesis).
  • Key Difference : Aziridinyl groups introduce biological activity, unlike the inert perfluoroalkoxy substituents .

Hexachlorocyclotriphosphazene

  • Structure : Substituted with six chlorine atoms.
  • Properties :
    • High reactivity (Cl atoms susceptible to nucleophilic substitution).
    • Melting point: 113°C; used as a precursor for synthesizing derivatives like HPCTP.
    • Lower thermal stability (decomposes ~200°C).
  • Key Difference : Chlorine substituents enable versatile functionalization but lack the stability of fluorinated analogs .

Comparative Data Table

Compound Substituent Type Molecular Weight (g/mol) Thermal Stability (°C) LogP Key Applications
Target Compound Eicosafluoroundecyloxy ~3000+ >300 ~8.5* Coatings, lubricants
HPCTP Phenoxy 694.8 ~250 4.2 Flame retardants
Hexakis(tetradecafluorooctyloxy) Tetradecafluorooctyloxy 2421.46 >280 7.1 Surfactants, dielectric fluids
Apholate Aziridinyl 387.3 ~200 2.8 Pest control
Hexachlorocyclotriphosphazene Chlorine 347.66 ~200 3.4 Chemical precursor

*Estimated based on fluorinated analog data .

Preparation Methods

General Reaction Mechanism

The synthesis begins with hexachlorocyclotriphosphazene (HCCP) (CAS 940-71-6), a trimeric phosphazene ring with six reactive chlorine atoms. Fluorinated alkoxy substituents are introduced via nucleophilic substitution under controlled conditions:

N3P3Cl6+6RfONaN3P3(ORf)6+6NaCl\text{N}3\text{P}3\text{Cl}6 + 6\,\text{R}\text{f}\text{ONa} \rightarrow \text{N}3\text{P}3(\text{OR}\text{f})6 + 6\,\text{NaCl}

where Rf=(CF2)10CF2H\text{R}_\text{f} = -(\text{CF}_2)_{10}\text{CF}_2\text{H}.

Key Steps and Optimization

  • Fluorinated Alcohol Preparation :
    The precursor 1H,1H,11H-eicosafluoroundecanol (CAS 307-70-0) is synthesized via telomerization or electrochemical fluorination (ECF) of undecanol. Purification via fractional distillation ensures >98% purity.

  • Alkoxide Generation :
    The fluorinated alcohol is deprotonated using sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) in anhydrous tetrahydrofuran (THF):

    RfOH+NaHRfONa+H2\text{R}_\text{f}\text{OH} + \text{NaH} \rightarrow \text{R}_\text{f}\text{ONa} + \text{H}_2
  • Substitution Reaction :
    HCCP is reacted with the sodium alkoxide at 60–80°C for 48–72 hours under nitrogen. Excess alkoxide (7–10 equivalents per Cl) ensures complete substitution.

Synthetic Protocols

Method A: Direct Alkoxylation in THF

Procedure :

  • Dissolve HCCP (10.0 g, 28.8 mmol) in 200 mL dry THF.

  • Add RfONa\text{R}_\text{f}\text{ONa} (115.2 mmol) gradually under reflux.

  • Monitor reaction progress via 31P^{31}\text{P} NMR: disappearance of HCCP signals (δ ≈ 20 ppm) and emergence of product signals (δ ≈ 8–10 ppm).

  • Quench with water, extract with dichloromethane, and purify via column chromatography (SiO2_2, hexane/ethyl acetate).

Yield : 62–68%.

Method B: Phase-Transfer Catalysis

Procedure :

  • Combine HCCP, RfOH\text{R}_\text{f}\text{OH}, K2_2CO3_3, and tetrabutylammonium bromide (TBAB) in toluene/water.

  • Reflux at 90°C for 96 hours with vigorous stirring.

  • Isolate product via vacuum distillation (150–160°C, 0.1 mmHg).

Yield : 55–60%.

Critical Parameters and Challenges

Steric and Electronic Considerations

  • Steric Hindrance : The long perfluorinated chains (C11F21\text{C}_{11}\text{F}_{21}) impede nucleophilic attack, necessitating elevated temperatures and prolonged reaction times.

  • Solvent Choice : Polar aprotic solvents (THF, DMF) enhance alkoxide nucleophilicity but may require stringent drying.

Purification and Characterization

  • Distillation vs. Chromatography : High molecular weight (\sim2,500 g/mol) complicates distillation; silica gel chromatography is preferred.

  • Analytical Data :

    • 31P^{31}\text{P} NMR : Single peak at δ 8.6–9.0 ppm confirms symmetrical substitution.

    • FT-IR : Absence of Cl–P stretches (600 cm1^{-1}) and presence of C–F stretches (1,150–1,250 cm1^{-1}).

Comparative Analysis of Methods

ParameterMethod A (THF)Method B (Phase-Transfer)
Reaction Time 48–72 hours96 hours
Yield 62–68%55–60%
Purity >95% (NMR)90–93% (GC)
Scalability Lab-scale (≤100 g)Pilot-scale (≥1 kg)

Q & A

Q. How can the purity of this compound be reliably assessed during synthesis?

Q. What synthetic routes are optimal for introducing eicosafluoroundecyloxy substituents?

Methodological Answer: The fluorinated chains are typically grafted via nucleophilic substitution on a chlorinated triazatriphosphorine precursor. Use anhydrous conditions (e.g., NaH in THF) to deprotonate the fluorinated alcohol, followed by reaction with PCl₃-derived intermediates. Reaction yields depend on stoichiometric control (6:1 molar ratio of fluorinated alcohol to precursor) and extended reflux (48–72 hours) .

Q. How does the fluorinated substituent affect solubility in organic solvents?

Methodological Answer: The eicosafluoroundecyloxy groups impart high solubility in fluorophilic solvents (e.g., hexafluorobenzene, perfluorodecalin) but limited solubility in polar aprotic solvents (DMF, DMSO). Solubility can be quantified via UV-Vis spectroscopy by monitoring absorbance at 250–300 nm (π→π* transitions in the P₃N₃ ring) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for fluorinated derivatives?

Methodological Answer: Apply density functional theory (DFT) to model transition states during nucleophilic substitution. Focus on steric hindrance from bulky fluorinated chains and electronic effects (e.g., electron-withdrawing fluorine atoms stabilizing P–O bonds). Use software like Gaussian or ORCA to calculate Gibbs free energy barriers for key steps .

Example Workflow:

  • Model the chlorinated precursor and fluorinated alcohol.
  • Simulate nucleophilic attack at phosphorus centers.
  • Compare activation energies for mono- vs. hexa-substitution.

Q. What strategies resolve contradictions in reported thermal stability data?

Q. How can fluorinated byproducts be identified and mitigated during synthesis?

Methodological Answer: Byproducts like partially substituted intermediates (e.g., mono- or di-fluorinated derivatives) form due to incomplete reactions. Employ HPLC-MS with a C18 column and acetonitrile/water gradient (0.1% TFA) to separate species. Optimize reaction conditions by increasing excess fluorinated alcohol (8:1 molar ratio) and using catalytic KI to accelerate substitution .

Methodological Challenges in Biological Applications

Q. What techniques assess interactions between this compound and lipid membranes?

Methodological Answer: Use surface plasmon resonance (SPR) with liposome-immobilized chips to measure binding kinetics. Fluorinated chains may disrupt membrane fluidity, detectable via fluorescence anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) probes. Confirm findings with molecular dynamics simulations to visualize insertion depth .

Q. How does fluorination impact catalytic activity in organophosphorus reactions?

Methodological Answer: Fluorinated substituents enhance Lewis acidity at phosphorus centers, improving catalytic efficiency in Michael additions or phosphorylations. Quantify using kinetic studies (e.g., UV-Vis monitoring of product formation) and compare turnover numbers (TON) with non-fluorinated analogs. Note: Steric bulk may reduce substrate access in crowded systems .

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